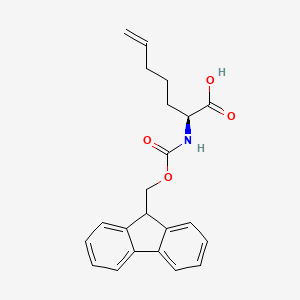
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid
Descripción general
Descripción
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid” is a chemical compound with diverse applications. It is used for preparing stapled peptides by ring closing metathesis . This compound can be used to create peptide libraries .
Molecular Structure Analysis
The molecular formula of this compound is C22H23NO4 . The InChI code is 1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.43 . It is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Building Blocks in Peptide Synthesis
This compound is a derivative of Fmoc-protected amino acid, which is commonly used as a building block in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under basic conditions, allowing for the sequential addition of amino acids in a peptide chain.
Stapled Antimicrobial Peptides
The compound has been used in the design of stapled antimicrobial peptides . Stapling involves creating a side-chain covalent bridge that stabilizes the secondary structure of the peptide, increases cell penetration, and enhances biological activity . In one study, a reaction between two (3′-butenyl) glycine residues resulted in a 6C staple, and the reaction between a (3′-butenyl) glycine and a (4′-pentenyl) glycine resulted in a 7C staple .
Drug Development
The compound could potentially be used in drug development, particularly in the creation of drugs designed to combat antibiotic-resistant bacteria . The unique structure and properties of this compound, including its ability to form stable structures in peptide chains, could make it a valuable tool in the development of new antimicrobial agents.
Protease Resistance
The use of this compound in peptide synthesis can contribute to the protease resistance of the resulting peptides . This is particularly important in the development of therapeutic peptides, as it can increase their stability and lifespan within the human body.
Improved Stability of Antimicrobial Peptides
The compound has been used to improve the stability of antimicrobial peptides . The stapling technique used with this compound can enhance the structural strength of the peptides, leading to improved stability and activity against drug-resistant pathogens.
Research and Laboratory Use
As a derivative of an Fmoc-protected amino acid, this compound is likely used in various research and laboratory settings . Its unique properties may make it useful in a variety of experimental contexts, including studies on peptide structure, function, and stability.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds are often used in the design of stapled antimicrobial peptides .
Biochemical Pathways
Stapled peptides generally work by stabilizing the secondary structure of antimicrobial peptides, inducing protease resistance, increasing cell penetration, and enhancing biological activity .
Pharmacokinetics
The stapling process generally improves the stability of peptides, which could potentially enhance their bioavailability .
Result of Action
The result of the action of this compound is the creation of stapled peptides with enhanced stability and biological activity. These peptides are more resistant to proteolytic degradation and exhibit increased α-helicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of stapled peptides can be affected by the presence of proteases, which can degrade peptides. The stapling process improves the peptides’ resistance to proteases .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIYGFZZWFAAI-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743465 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-enoic acid | |
CAS RN |
856412-22-1 | |
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



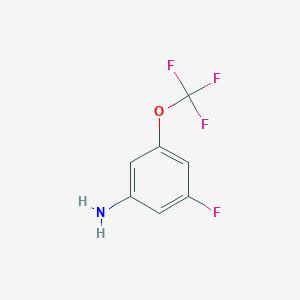
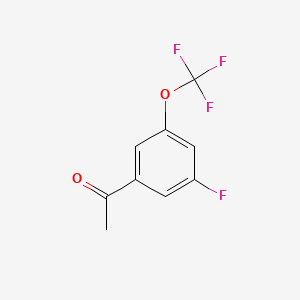
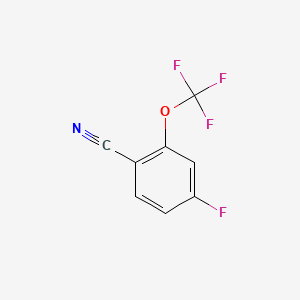
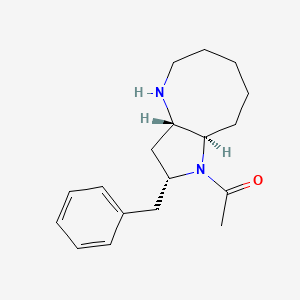

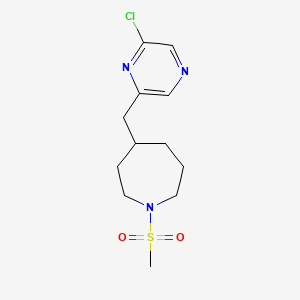
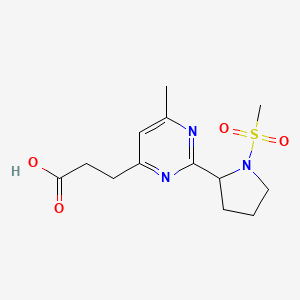
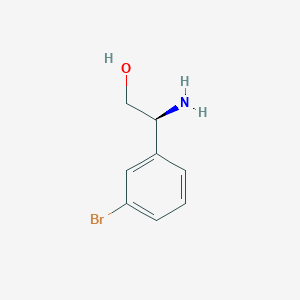

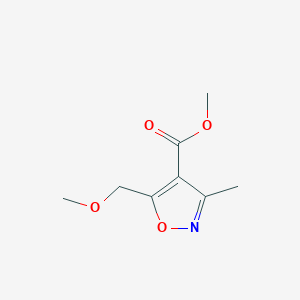

![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)
![3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1401354.png)
